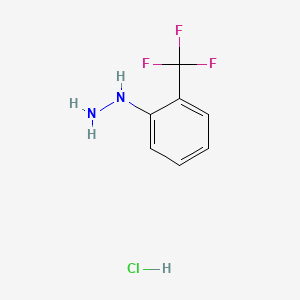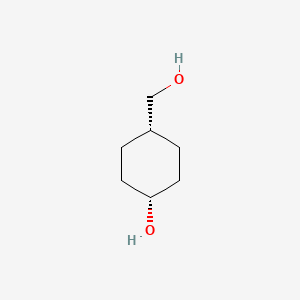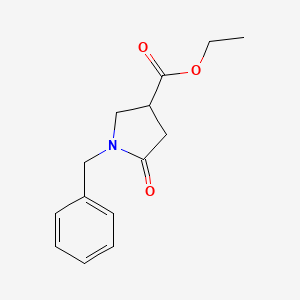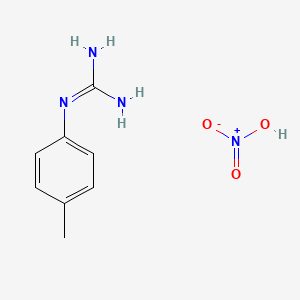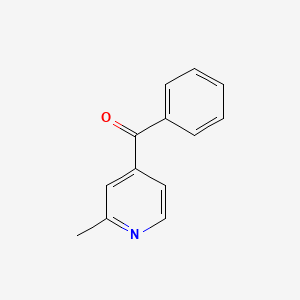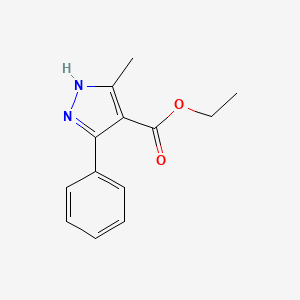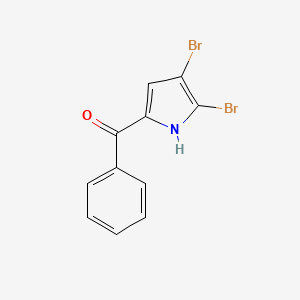
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 52651-15-7 . It has a molecular weight of 196.63 . The IUPAC name for this compound is 6-chloro-1-indanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
1. Anti-inflammatory Agents
- Application Summary: Amide derivatives of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid were synthesized and screened for their anti-inflammatory and related biological activities .
- Methods of Application: The compounds were synthesized and their activities were compared with standard indomethacin . The studies with SKF-525A, a standard hepatic microsomal enzyme inhibitor showed that probably the test compound per se is the active species .
2. Organic Synthesis Intermediate
- Application Summary: This compound is often used as an intermediate in the synthesis of other organic compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions with various reagents .
- Results: The outcomes would vary based on the specific synthesis pathway and target compound .
3. Derivatives with Biological Activity
- Application Summary: Indole derivatives, which could potentially include derivatives of “6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: These compounds are typically synthesized and then tested in vitro or in vivo for their biological activity .
- Results: The results would depend on the specific derivative and biological activity being tested .
4. Synthesis of Selected Alkaloids
- Application Summary: Indoles, which could potentially include derivatives of “6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results: Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
5. Enantioselective Synthesis
- Application Summary: This compound can be used in the enantioselective synthesis of other compounds .
- Methods of Application: The specific methods of application would depend on the target compound being synthesized .
- Results: The outcomes would vary based on the specific synthesis pathway and target compound .
Propiedades
IUPAC Name |
6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXQAGIYOQVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488107 |
Source


|
| Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
52651-15-7 |
Source


|
| Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

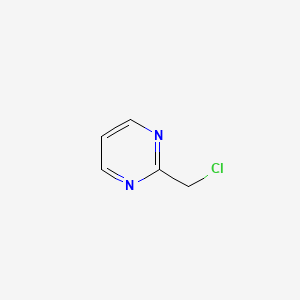
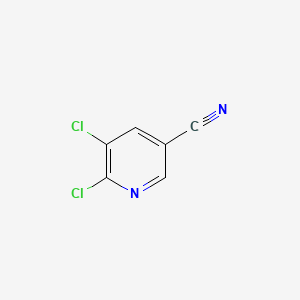
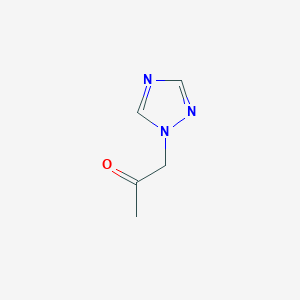
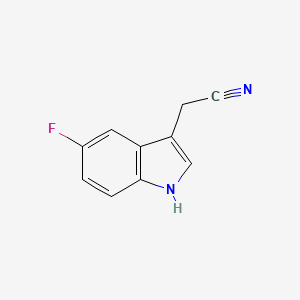
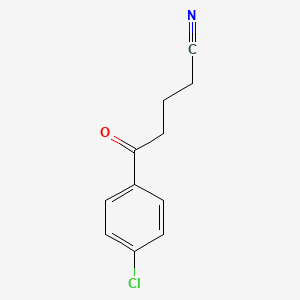
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)
